molecular formula C10H10F12 B14607159 Nonane, 1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methyl- CAS No. 57915-73-8

Nonane, 1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methyl-

Cat. No.: B14607159
CAS No.: 57915-73-8
M. Wt: 358.17 g/mol
InChI Key: SSEIJTRVRYKJRR-UHFFFAOYSA-N
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Description

Nonane, 1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methyl- is a fluorinated alkane. This compound is characterized by the presence of multiple fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated alkanes. Fluorinated alkanes are often used in various industrial applications due to their unique properties, such as high thermal stability and resistance to chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonane, 1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methyl- typically involves the fluorination of a nonane derivative. The process can be carried out using various fluorinating agents such as elemental fluorine (F2), cobalt trifluoride (CoF3), or other fluorinating reagents under controlled conditions. The reaction is usually conducted in a solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow reactor where the nonane derivative is fluorinated in a controlled environment. This method ensures a consistent product yield and minimizes the risk of hazardous side reactions. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Nonane, 1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methyl- can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the presence of fluorine atoms makes it more resistant to these reactions compared to non-fluorinated alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may result in the replacement of a fluorine atom with a hydroxyl group, while oxidation may lead to the formation of carboxylic acids or ketones.

Scientific Research Applications

Nonane, 1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methyl- has several scientific research applications, including:

    Chemistry: Used as a solvent or reagent in various chemical reactions due to its unique properties.

    Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.

    Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings.

Mechanism of Action

The mechanism of action of Nonane, 1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methyl- involves its interaction with molecular targets through its fluorine atoms. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with various molecular pathways. These interactions can affect the compound’s reactivity and stability, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    Nonane, 1,1,1,2,2,3,3,7,7,8,8,9,9,9-tetradecafluoro-4,6-nonanedione: Another fluorinated nonane derivative with similar properties.

    Nonane, 2-methyl-: A methylated nonane compound with different chemical properties due to the absence of fluorine atoms.

Uniqueness

Nonane, 1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methyl- is unique due to its high degree of fluorination, which imparts exceptional thermal stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring high-performance materials.

Properties

CAS No.

57915-73-8

Molecular Formula

C10H10F12

Molecular Weight

358.17 g/mol

IUPAC Name

1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methylnonane

InChI

InChI=1S/C10H10F12/c1-4(8(15,16)6(12)10(20,21)22)2-3-7(13,14)5(11)9(17,18)19/h4-6H,2-3H2,1H3

InChI Key

SSEIJTRVRYKJRR-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C(C(F)(F)F)F)(F)F)C(C(C(F)(F)F)F)(F)F

Origin of Product

United States

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